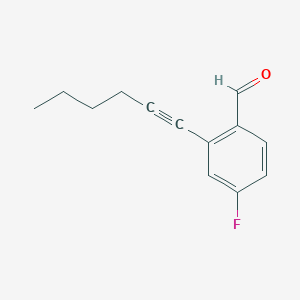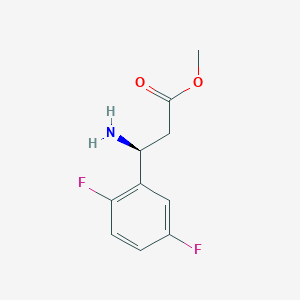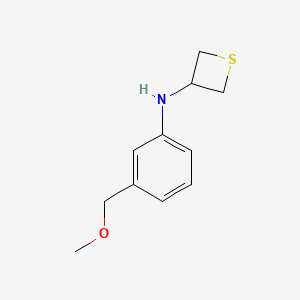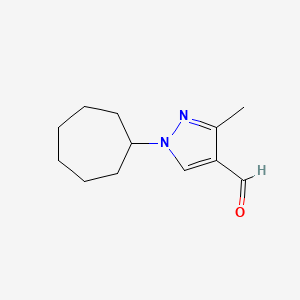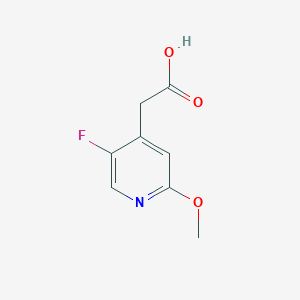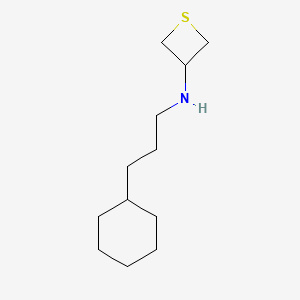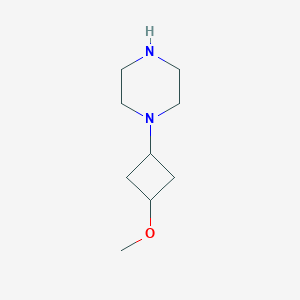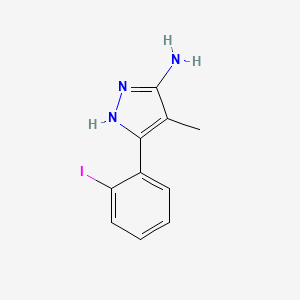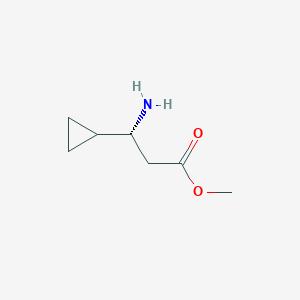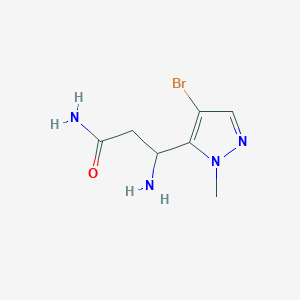
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, making it a valuable scaffold for the development of various heterocyclic systems.
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine and amino groups on the pyrazole ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity . This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide include:
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanamide: Iodine substitution can impact the compound’s electronic properties and its ability to participate in halogen bonding.
Eigenschaften
Molekularformel |
C7H11BrN4O |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13) |
InChI-Schlüssel |
UPAHFAUFXKIMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)

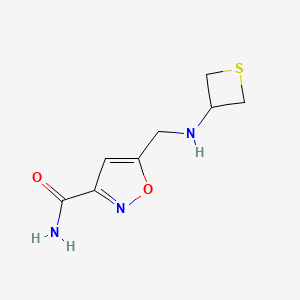
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
